molecular formula C13H17N3O B2846585 4-Ethoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline CAS No. 1006340-89-1

4-Ethoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline

Cat. No. B2846585
CAS RN: 1006340-89-1
M. Wt: 231.299
InChI Key: PZFPYVIECDZSAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Ethoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline” is a chemical compound that is likely to have a structure that includes a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “this compound”, often involves the use of hydrazine-coupled pyrazoles . These structures are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of similar compounds .


Molecular Structure Analysis

The molecular structure of “this compound” likely includes a pyrazole ring, which is a five-membered heterocyclic moiety . The pyrazole ring is known to show excellent solubility in water and other polar solvents .


Chemical Reactions Analysis

Pyrazole-bearing compounds are known for their diverse pharmacological effects . They are involved in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .

Scientific Research Applications

Facile Synthesis and Antimicrobial Activity

A facile synthesis method for pyrazol-4-yl- and 2H-chromene-based substituted anilines demonstrates the versatility of these compounds. The method employs common organocatalysts and inexpensive starting materials, highlighting the compounds' potential in cost-effective synthesis processes. Moreover, certain pyrazolyl-based anilines have exhibited significant antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Banoji et al., 2022).

Electrochemical Behavior and Potential Applications

The electrochemical behavior of 1H-3-Methyl-4-ethoxycarbonyl-5-(benzylidenehydrazino)pyrazoles, intermediates in synthesizing various heterocyclic systems, was studied. These compounds' voltammetric behavior in nonaqueous media suggests potential applications in electrochemical sensors or devices, underscoring the versatility of pyrazole derivatives in electronics (Costea et al., 2006).

Luminescent Properties and Electroluminescence Application

Tetradentate bis-cyclometalated platinum complexes with pyrazolyl-based ligands have been synthesized, displaying high luminescence quantum yields. These complexes cover a wide emission range from blue to red, indicating their potential use in organic light-emitting diode (OLED) devices. This application is particularly relevant for advancements in display and lighting technologies (Vezzu et al., 2010).

Corrosion Inhibition

A theoretical study on bipyrazolic-type organic compounds, including derivatives structurally similar to 4-Ethoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline, revealed their potential as corrosion inhibitors. The study used density functional theory (DFT) to elucidate the compounds' inhibition efficiencies, suggesting their application in protecting metals against corrosion (Wang et al., 2006).

Future Directions

The future directions for “4-Ethoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline” and similar compounds could involve further exploration of their diverse pharmacological effects, including their potent antileishmanial and antimalarial activities . There is a need for the development of new drugs that overcome antimicrobial resistance problems , and pyrazole derivatives could potentially contribute to this effort.

Mechanism of Action

Target of Action

Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that pyrazole derivatives have been found to display superior antipromastigote activity . This suggests that the compound may interact with its targets in a way that inhibits their function, leading to its observed pharmacological effects.

Biochemical Pathways

The suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is mentioned in relation to similar compounds . This suggests that the compound may play a role in carbon–carbon bond formation, potentially affecting various biochemical pathways.

Result of Action

Similar pyrazole derivatives have been found to display superior antipromastigote activity , suggesting that the compound may have a significant impact on cellular processes.

Action Environment

It’s worth noting that the success of the suzuki–miyaura (sm) cross-coupling reaction, which is related to similar compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by the conditions under which it is used.

properties

IUPAC Name

4-ethoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-3-17-13-6-4-12(5-7-13)14-8-11-9-15-16(2)10-11/h4-7,9-10,14H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFPYVIECDZSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.